2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy-
Description
The compound 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- is a quinolizine derivative featuring a 3-chlorophenyl substituent in the axial position and a hydroxyl group in the equatorial position. Quinolizines are bicyclic heterocycles with applications in medicinal chemistry due to their bioactivity and conformational flexibility. The axial-equatorial substituent arrangement in this compound likely influences its stereoelectronic properties, solubility, and intermolecular interactions .
Properties
CAS No. |
57661-28-6 |
|---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
(9aR)-2-(3-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C15H20ClNO/c16-13-5-3-4-12(10-13)15(18)7-9-17-8-2-1-6-14(17)11-15/h3-5,10,14,18H,1-2,6-9,11H2/t14-,15?/m1/s1 |
InChI Key |
NSYPKASBYLRUNW-GICMACPYSA-N |
Isomeric SMILES |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
- Target Compound : Axial 3-chlorophenyl and equatorial hydroxyl groups introduce steric and electronic effects distinct from simpler alkyl or aryl substituents.
- Analogues: 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b): Contains a hydroxyethyl group and benzyl substituent, with a planar quinoline core . Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): A fused heterocycle combining quinoline and pyrazole rings, with ester and ketone functionalities . Octahydro-4-methyl-2H-quinolizine (trans): Fully saturated quinolizine with a methyl group, highlighting conformational rigidity .
Physicochemical Properties
Key Observations :
Stability and Reactivity
- The equatorial hydroxyl group in the target compound may increase susceptibility to oxidation compared to saturated analogues.
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